molecular formula C26H36O3 B12779211 (6aR,9R,10aR)-6a,7,8,9,10,10a-Hexahydro-1-hydroxy-6,6-dimethyl-3-tricyclo(3.3.1.13,7)dec-1-yl-6H-dibenzo(b,d)pyran-9-methanol CAS No. 1434124-99-8

(6aR,9R,10aR)-6a,7,8,9,10,10a-Hexahydro-1-hydroxy-6,6-dimethyl-3-tricyclo(3.3.1.13,7)dec-1-yl-6H-dibenzo(b,d)pyran-9-methanol

Cat. No.: B12779211
CAS No.: 1434124-99-8
M. Wt: 396.6 g/mol
InChI Key: GQYXNRWEEUCMOZ-MMSALSPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EB2LY5BFGL is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EB2LY5BFGL typically involves a multi-step process that includes the following steps:

    Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are usually organic compounds with specific functional groups.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained. Common solvents used include dichloromethane and ethanol.

    Catalysts: Catalysts such as palladium or platinum are often used to facilitate the reaction and increase yield.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of EB2LY5BFGL is scaled up using large reactors and automated systems. The process involves:

    Batch Processing: Large quantities of reactants are mixed in reactors, and the reaction is carried out under controlled conditions.

    Continuous Flow Systems: For higher efficiency, continuous flow systems are used where reactants are continuously fed into the reactor, and the product is continuously removed.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

EB2LY5BFGL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

Scientific Research Applications

EB2LY5BFGL has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of EB2LY5BFGL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, and differentiation.

Properties

CAS No.

1434124-99-8

Molecular Formula

C26H36O3

Molecular Weight

396.6 g/mol

IUPAC Name

(6aR,9R,10aR)-3-(1-adamantyl)-9-(hydroxymethyl)-6,6-dimethyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol

InChI

InChI=1S/C26H36O3/c1-25(2)21-4-3-15(14-27)8-20(21)24-22(28)9-19(10-23(24)29-25)26-11-16-5-17(12-26)7-18(6-16)13-26/h9-10,15-18,20-21,27-28H,3-8,11-14H2,1-2H3/t15-,16?,17?,18?,20-,21-,26?/m1/s1

InChI Key

GQYXNRWEEUCMOZ-MMSALSPUSA-N

Isomeric SMILES

CC1([C@@H]2CC[C@H](C[C@H]2C3=C(C=C(C=C3O1)C45CC6CC(C4)CC(C6)C5)O)CO)C

Canonical SMILES

CC1(C2CCC(CC2C3=C(C=C(C=C3O1)C45CC6CC(C4)CC(C6)C5)O)CO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.